Toluene-2,4,6-triyl triisocyanate

CAS No.: 7373-26-4

Cat. No.: VC16111927

Molecular Formula: C10H5N3O3

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7373-26-4 |

|---|---|

| Molecular Formula | C10H5N3O3 |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | 1,3,5-triisocyanato-2-methylbenzene |

| Standard InChI | InChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3 |

| Standard InChI Key | PFUKECZPRROVOD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O |

Introduction

Chemical Identity and Structural Properties

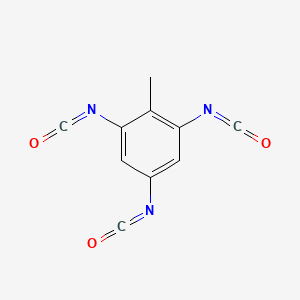

Toluene-2,4,6-triyl triisocyanate belongs to the family of aromatic polyisocyanates, distinguished by its toluene core substituted with three isocyanate groups at the 2, 4, and 6 positions. The compound’s Smile code, CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O , clarifies its stereochemistry: a methyl group occupies position 1 on the benzene ring, while isocyanate functionalities radiate symmetrically at positions 2, 4, and 6. This configuration ensures high reactivity due to the electron-withdrawing nature of the isocyanate groups, which polarize the aromatic ring and facilitate nucleophilic attacks during polymerization.

Physicochemical Characteristics

While direct experimental data for Toluene-2,4,6-triyl triisocyanate remain limited in publicly accessible literature, its properties can be inferred from structural analogs and computational models. For instance, the related compound toluene-2,4,6-triyltriamine (CAS 88-02-8) exhibits a density of 1.218 g/cm³ and a boiling point of 377.4°C , suggesting that the triisocyanate derivative may share similar bulk properties but with altered volatility due to the presence of polar isocyanate groups. Theoretical calculations predict a molecular weight of 215.13 g/mol for Toluene-2,4,6-triyl triisocyanate, derived from its formula .

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 7373-26-4 | |

| Molecular Formula | Calculated | |

| Purity | 98% | |

| Smile Code | CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O |

Synthesis and Manufacturing

The production of Toluene-2,4,6-triyl triisocyanate typically involves the phosgenation of toluene-2,4,6-triamine, a precursor synthesized via nitration and reduction of toluene . In this reaction, phosgene (COCl₂) reacts with the triamine under controlled conditions to replace amine (-NH₂) groups with isocyanate (-N=C=O) functionalities:

This process demands stringent temperature and pressure regulation to minimize side reactions, such as the formation of ureas or carbodiimides. Industrial-scale production often employs continuous-flow reactors to enhance yield and safety .

Applications in Polyurethane Chemistry

Toluene-2,4,6-triyl triisocyanate’s trifunctional nature makes it invaluable in synthesizing crosslinked polyurethanes with superior mechanical and thermal properties. Its primary applications include:

Rigid Polyurethane Foams

In combination with polyols, Toluene-2,4,6-triyl triisocyanate acts as a crosslinker in rigid foams used for insulation. The compound’s high functionality increases the foam’s crosslink density, improving compressive strength and dimensional stability at elevated temperatures . Recent patents highlight its role in formulations incorporating trialkyl phosphate additives, which reduce smoke emission during combustion without compromising mechanical integrity .

High-Performance Coatings

The compound’s rapid cure kinetics and resistance to hydrolysis make it suitable for automotive and aerospace coatings. When reacted with hydroxyl-terminated prepolymers, it forms films with exceptional abrasion resistance and chemical inertness .

Emerging Research and Future Directions

Recent studies explore its utility in flame-retardant polyurethanes and biomedical adhesives. For example, blending Toluene-2,4,6-triyl triisocyanate with phosphorus-containing polyols enhances fire resistance while maintaining elastomeric properties . Future research may focus on greener synthesis routes, such as non-phosgene methods using urea or dimethyl carbonate, to align with sustainability goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume